

Technical Guide: Physical Properties of Tetrahydro-2H-pyran-4-yl Methanesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrahydro-2H-pyran-4-yl methanesulfonate

Cat. No.: B134751

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Tetrahydro-2H-pyran-4-yl methanesulfonate** (CAS No. 134419-59-3). The information is compiled from various chemical data sources and is intended to support research and development activities where this compound is utilized as a key intermediate in organic synthesis.

Core Physical and Chemical Properties

Tetrahydro-2H-pyran-4-yl methanesulfonate is an organic compound featuring a tetrahydro-pyran ring functionalized with a methanesulfonate group. This structure makes it a valuable reagent, particularly as a leaving group in nucleophilic substitution reactions.^[1] It typically appears as an off-white to pale beige solid or a colorless to pale yellow liquid.^{[1][2]}

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of **Tetrahydro-2H-pyran-4-yl methanesulfonate**.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₄ S	[2] [3]
Molecular Weight	180.22 g/mol	[2] [3]
Melting Point	46-49 °C	[2] [3]
Boiling Point	329.1 ± 31.0 °C (Predicted)	[2] [3]
Density	1.26 ± 0.1 g/cm ³ (Predicted)	[2] [3]
Flash Point	152.8 °C	
Solubility	Soluble in Dichloromethane. Slightly soluble in DMSO, Ethyl Acetate, and Methanol.	[2] [4]
Physical Form	Solid	[2] [5]
Appearance	Off-White to Pale Beige	[2]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are generalized, standard laboratory protocols for measuring the key physical properties of a solid organic compound like **Tetrahydro-2H-pyran-4-yl methanesulfonate**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

- Mortar and pestle

Procedure:

- Ensure the sample of **Tetrahydro-2H-pyran-4-yl methanesulfonate** is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]
- Place the capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is unknown, a rapid initial determination can be performed by heating at a rate of 10-20 °C per minute.[7]
- For an accurate measurement, heat the sample at a slower rate, approximately 2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.[7]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Capillary Method)

While **Tetrahydro-2H-pyran-4-yl methanesulfonate** is a solid at room temperature, its boiling point can be determined, though it is often predicted for compounds with high boiling points to avoid decomposition.

Apparatus:

- Fusion tube or small test tube
- Capillary tube (sealed at one end)
- Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)[3]
- Thermometer

Procedure:

- Place a small amount of the substance into a fusion tube.
- Invert a capillary tube (sealed end up) and place it into the fusion tube containing the liquid sample.[\[3\]](#)
- Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
- Heat the apparatus slowly and uniformly.[\[3\]](#)
- As the liquid heats, air trapped in the capillary tube will be expelled.
- The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[\[3\]](#) Alternatively, after rapid bubbling, the heat can be removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[8\]](#)

Density Determination (Pycnometer or Volumetric Flask Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces. For a compound soluble in some organic solvents, an inert, non-solvent liquid of known density must be used.

Apparatus:

- Volumetric flask or pycnometer
- Analytical balance

Procedure:

- Weigh an empty, dry volumetric flask (W1).[\[9\]](#)
- Add a known mass of **Tetrahydro-2H-pyran-4-yl methanesulfonate** to the flask and weigh it again (W2). The mass of the sample is (W2 - W1).

- Fill the flask with an inert liquid of known density in which the compound is insoluble, up to the calibration mark. Weigh the flask with the sample and the liquid (W3).
- Empty and clean the flask. Fill it to the mark with only the inert liquid and weigh it (W4). The mass of the liquid is (W4 - W1).
- The volume of the liquid can be calculated from its mass and known density. The volume of the sample is the difference between the total volume of the flask and the volume of the liquid added in step 3.
- The density of the solid is then calculated by dividing the mass of the sample by its determined volume.

Synthetic Pathway Visualization

Tetrahydro-2H-pyran-4-yl methanesulfonate is a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of intermediates for potential cardiotonics and tubulin polymerization inhibitors.^[2] The synthesis of **Tetrahydro-2H-pyran-4-yl methanesulfonate** itself is a straightforward reaction from Tetrahydro-2H-pyran-4-ol.

Caption: Synthesis of **Tetrahydro-2H-pyran-4-yl methanesulfonate**.

This diagram illustrates the synthesis of the target compound from Tetrahydro-2H-pyran-4-ol and methanesulfonyl chloride in the presence of triethylamine as a base and dichloromethane as a solvent. This reaction is a common method for the preparation of mesylates from alcohols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 134419-59-3: Tetrahydro-2H-pyran-4-yl methanesulfonate [cymitquimica.com]
- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. [chembk.com](#) [chembk.com]
- 5. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [[sigmaaldrich.com](#)]
- 6. [uomustansiriyah.edu.iq](#) [uomustansiriyah.edu.iq]
- 7. [jan.ucc.nau.edu](#) [jan.ucc.nau.edu]
- 8. Video: Boiling Points - Concept [[jove.com](#)]
- 9. [alrasheedcol.edu.iq](#) [alrasheedcol.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Tetrahydro-2H-pyran-4-yl Methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134751#what-are-the-physical-properties-of-tetrahydro-2h-pyran-4-yl-methanesulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com